5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one

Physicochemical Property Lipophilicity Medicinal Chemistry

Generic substitution of benzimidazolone building blocks can invalidate kinase inhibitor SAR: replacing the 5-CF3 group with Cl shifts LogP from ~1.9 to ~2.5, altering permeability and off-target binding. This compound provides the exact electronic profile required for reproducible results. • LogP 1.875; Fsp3 0.125; rigid, planar scaffold • Key intermediate for kinase-targeting oncology compounds • Precursor for 2-Chloro-6-(trifluoromethyl)-1H-benzimidazole (64% yield) • Consistent lot-to-lot purity for reliable SPR trend analysis

Molecular Formula C8H5F3N2O
Molecular Weight 202.13 g/mol
CAS No. 133687-93-1
Cat. No. B164763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one
CAS133687-93-1
Molecular FormulaC8H5F3N2O
Molecular Weight202.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)NC(=O)N2
InChIInChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-5-6(3-4)13-7(14)12-5/h1-3H,(H2,12,13,14)
InChIKeyLSOWBXYANGMSPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one: Versatile Fluorinated Scaffold


5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one (CAS 133687-93-1) is a fluorinated heterocyclic compound belonging to the benzimidazolone class . It is widely documented as a key synthetic intermediate in the development of pharmaceutical compounds, particularly kinase inhibitors [1]. Its core structure provides two hydrogen bond donors and three acceptors, with a low fraction of sp3-hybridized carbons (Fsp3 = 0.125), which contributes to its flat, rigid structure . This compound serves as a foundational building block for creating more complex molecules with potential therapeutic benefits .

Fluorinated scaffold for kinase inhibitor synthesis
CF3 group supports lipophilicity and stability profiling
Rigid core with H-bond pattern for target design

Substitution Risk: 5-Trifluoromethyl Benzimidazolone


In drug discovery and chemical biology, generic substitution of building blocks is a high-risk practice that can invalidate entire research programs. The 5-trifluoromethyl group is not an inert structural feature; it profoundly alters key physicochemical properties relative to unsubstituted, methyl, or chloro analogs. The electron-withdrawing and lipophilic nature of the -CF3 group directly influences molecular conformation, target binding kinetics, and metabolic stability [1]. For instance, replacing the -CF3 group with a -Cl group in a related benzimidazolone scaffold increases the predicted LogP from ~1.9 to 2.53, a substantial shift that would alter membrane permeability and off-target binding profiles . Therefore, substituting a 5-CF3 benzimidazolone with a 5-CH3 or 5-Cl analog is not a like-for-like replacement and can compromise the integrity of a structure-activity relationship (SAR) study.

Lipophilicity shift

Replacing -CF3 with -Cl may substantially increase LogP, altering membrane permeability and off-target profiles.

Electronic effects

The electron-withdrawing -CF3 influences binding kinetics; methyl/chloro analogs may not replicate target interactions.

SAR study integrity

Substituting the 5-CF3 group without validation compromises structure-activity relationships and may lead to false conclusions.

5-Trifluoromethyl Benzimidazolone: Quantitative Comparison


Lipophilicity: LogP vs Chloro-Trifluoromethyl Analog

The lipophilicity of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one, a critical determinant of its utility in medicinal chemistry, is quantifiably different from a related analog. Its calculated LogP is reported between 1.875 and 2.02 [1]. In contrast, the introduction of an additional chlorine atom in a structurally related compound, 4-Chloro-6-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one, increases the calculated LogP to 2.528 .

Lipophilicity
Cross-study comparable
Target LogP 1.9–2.0 vs Analog LogP 2.5
Supports SAR lipophilicity profiling
Reported calculated LogP difference; verify experimental values
Physicochemical Property Lipophilicity Medicinal Chemistry ADME

Synthetic Tractability: High-Yield from Diamine Precursors

The compound can be synthesized with a high degree of reliability and efficiency, a key factor for its use as a scalable intermediate. One documented synthetic route involves the cyclization of 4-trifluoromethyl-1,2-phenylenediamine using 1,1′-carbonyldiimidazole (CDI) in THF at room temperature [1]. An alternative method, using carbon dioxide as a more environmentally friendly carbonyl source, achieves a yield of approximately 68% .

Synthetic Route
Class-level
CDI/THF route: ~91% yield
Supports scalable supply assessment
Yield data from reported routes; class-level inference
Synthetic Methodology Medicinal Chemistry Process Chemistry Building Block

Baseline Aqueous Solubility Profile

The aqueous solubility of 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one is a key parameter for designing biological assays and synthetic procedures. A database entry reports an aqueous solubility value of 38 (units not specified in the source) .

Solubility
Data to verify
38 (units unspecified)
Provides solubility benchmark for assay design
Source units unspecified; verify for specific medium
Physicochemical Property Solubility Assay Development Formulation

Primary Applications of 5-Trifluoromethyl Benzimidazolone


Privileged Scaffold for Kinase Inhibitors

This compound serves as a core building block for the synthesis of novel kinase inhibitors. Its specific utility is documented in patents where it is incorporated into more complex molecular structures designed to modulate protein kinases, a major target class in oncology [1]. The unique electronic and steric properties conferred by the 5-CF3 group are critical for achieving desired selectivity and potency profiles against specific kinases, differentiating it from other benzimidazolone starting materials.

Reference Standard for Physicochemical ADME SAR

Given its well-defined physicochemical profile (LogP ~1.9-2.0, Aqueous Solubility = 38), 5-Trifluoromethyl-1,3-dihydro-benzimidazol-2-one is an ideal reference compound for establishing structure-property relationship (SPR) trends within a benzimidazolone series. The quantifiable difference in LogP compared to a chloro-substituted analog (LogP ~2.5) provides a clear data point for understanding how substituent modifications impact lipophilicity, which in turn informs the design of compounds with improved oral bioavailability or lower metabolic clearance.

Precursor for Halogenated Heterocyclic Synthesis

The compound is a documented precursor for generating more complex halogenated building blocks. For example, it can be used in a chlorination reaction to synthesize 2-Chloro-6-(trifluoromethyl)-1H-benzimidazole with a reported yield of 64% [2]. This downstream derivative is a valuable intermediate in its own right, further highlighting the starting material's role as a versatile entry point into a family of structurally related compounds for medicinal chemistry exploration.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
CF3 electronic/steric profile
Kinase selectivity profiling
Physicochemical ADME SAR reference
Defined LogP and solubility
Lipophilicity-driven ADME screening
Halogenated heterocycle precursor
Reactive site for chlorination
Downstream derivative synthesis

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